Endothelin Receptor Subtype Selectivity: Stachybocin A vs. B vs. C in Competitive Radioligand Binding
In a competitive binding assay using 125I-ET-1, stachybocin A exhibits the highest potency at the human ETB receptor (IC50 = 7.9 × 10⁻⁶ M) among the three congeners, outperforming stachybocin B (IC50 = 9.5 × 10⁻⁶ M) by 17% and stachybocin C (IC50 = 9.4 × 10⁻⁶ M) by 16% . At the rat ETA receptor, stachybocin A (IC50 = 2.3 × 10⁻⁵ M) is 18% more potent than stachybocin B (2.8 × 10⁻⁵ M) and 21% more potent than stachybocin C (2.9 × 10⁻⁵ M). At human ETA receptors, potency differences narrow: stachybocin A (1.3 × 10⁻⁵ M), B (1.2 × 10⁻⁵ M), and C (1.5 × 10⁻⁵ M) .
| Evidence Dimension | Endothelin receptor binding inhibition (IC50, mol/L) by competitive 125I-ET-1 radioligand binding assay |
|---|---|
| Target Compound Data | Stachybocin A: rat ETA 2.3 × 10⁻⁵ M; human ETA 1.3 × 10⁻⁵ M; human ETB 7.9 × 10⁻⁶ M |
| Comparator Or Baseline | Stachybocin B: rat ETA 2.8 × 10⁻⁵ M; human ETA 1.2 × 10⁻⁵ M; human ETB 9.5 × 10⁻⁶ M. Stachybocin C: rat ETA 2.9 × 10⁻⁵ M; human ETA 1.5 × 10⁻⁵ M; human ETB 9.4 × 10⁻⁶ M |
| Quantified Difference | Stachybocin A shows 17–21% greater potency at rat ETA and human ETB receptors versus B and C; ETB selectivity (human ETB / human ETA ratio) is 0.61 for A vs 0.79 for B and 0.63 for C |
| Conditions | 125I-endothelin-1 competitive radioligand binding assay; receptors derived from rat and human tissue sources; original data from J Antibiot 1995, as compiled by BOC Sciences and Labshake vendor datasheets |
Why This Matters
For ETB receptor-focused cardiovascular research programs, stachybocin A provides the most potent chemical starting point among the three natural congeners, with quantifiably superior ETB binding that avoids the potency compromise inherent in selecting stachybocin B or C.
